(7-Methyl-2,1,3-benzothiadiazol-4-yl)boronic acid
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Overview
Description
(7-Methyl-2,1,3-benzothiadiazol-4-yl)boronic acid is a boronic acid derivative with a benzothiadiazole core structure. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 7-methyl-2,1,3-benzothiadiazol-4-ol with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to its corresponding boronic ester.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like alcohols and amines are typically employed.
Major Products Formed:
Boronic esters and borates from oxidation reactions.
Reduced boronic esters from reduction reactions.
Substituted boronic acids from substitution reactions.
Scientific Research Applications
(7-Methyl-2,1,3-benzothiadiazol-4-yl)boronic acid has various applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (7-Methyl-2,1,3-benzothiadiazol-4-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and chemical reactions.
Comparison with Similar Compounds
Benzothiadiazole derivatives: These compounds share the benzothiadiazole core structure but differ in their substituents and functional groups.
Other boronic acids: Similar boronic acids with different aromatic rings or substituents.
Uniqueness: (7-Methyl-2,1,3-benzothiadiazol-4-yl)boronic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other boronic acids and benzothiadiazole derivatives.
Properties
IUPAC Name |
(4-methyl-2,1,3-benzothiadiazol-7-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2S/c1-4-2-3-5(8(11)12)7-6(4)9-13-10-7/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHGLQALJQXBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=NSN=C12)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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